molecular formula C17H13F3N6O3 B11481946 N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide

N-{2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide

Cat. No.: B11481946
M. Wt: 406.32 g/mol
InChI Key: YUGJZTSBQVLXON-UHFFFAOYSA-N
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Description

N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE is a complex organic compound featuring a trifluoromethyl group, an oxadiazole ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethyl)benzonitrile with hydrazine to form the oxadiazole ring, followed by coupling with pyrazine-2-carboxylic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties .

Scientific Research Applications

N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole ring play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated oxadiazoles and pyrazine derivatives, such as:

Uniqueness

N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it particularly valuable in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C17H13F3N6O3

Molecular Weight

406.32 g/mol

IUPAC Name

N-[2-(pyrazine-2-carbonylamino)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H13F3N6O3/c18-17(19,20)11-3-1-10(2-4-11)13-25-16(29-26-13)15(28)24-8-7-23-14(27)12-9-21-5-6-22-12/h1-6,9H,7-8H2,(H,23,27)(H,24,28)

InChI Key

YUGJZTSBQVLXON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3)C(F)(F)F

Origin of Product

United States

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